

The Core Chemical Reactivity of Trimethylarsine: A Technical Guide

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Compound of Interest

Compound Name: Trimethylarsine

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Trimethylarsine ($\text{As}(\text{CH}_3)_3$), a volatile organoarsenic compound, serves as a critical precursor in the microelectronics industry, a versatile ligand in coordination chemistry, and a building block for more complex organoarsenic molecules.^[1] This guide provides an in-depth overview of its fundamental chemical reactivity, including its synthesis, oxidation, and reactions with electrophiles such as alkyl halides and Lewis acids. Detailed experimental methodologies, quantitative data, and visual representations of reaction pathways are presented to support advanced research and development applications.

Physicochemical and Structural Properties

Trimethylarsine is a colorless, pyrophoric liquid with a distinct garlic-like odor.^[1] It possesses a trigonal pyramidal molecular geometry, consistent with VSEPR theory for an AX_3E_1 system. The lone pair of electrons on the arsenic atom is responsible for its nucleophilic and basic properties.

Table 1: Physicochemical Properties of **Trimethylarsine**

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₉ As	[1]
Molar Mass	120.027 g·mol ⁻¹	[1]
Appearance	Colorless liquid	[1]
Density	1.124 g·cm ⁻³	[1]
Melting Point	-87.3 °C	[1]
Boiling Point	56 °C	[1]
Dipole Moment	0.86 D	[1]

Table 2: Structural Parameters of **Trimethylarsine**

Parameter	Value	Reference(s)
Molecular Geometry	Trigonal pyramidal	[1]
As-C Bond Length	1.519 Å	[1]
C-As-C Bond Angle	91.83°	[1]

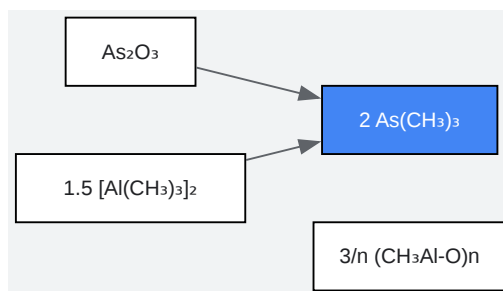
Synthesis of Trimethylarsine

The synthesis of **trimethylarsine** can be achieved through several routes, most commonly involving the reaction of an arsenic precursor with a methylating agent. All procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques due to the pyrophoric and toxic nature of the product and some reactants.

From Arsenic(III) Oxide and Trimethylaluminium

A common industrial method involves the reaction of arsenic(III) oxide with trimethylaluminium. This reaction is driven by the high oxophilicity of aluminum.

Reaction: $\text{As}_2\text{O}_3 + 1.5 [\text{Al}(\text{CH}_3)_3]_2 \rightarrow 2 \text{As}(\text{CH}_3)_3 + 3/n (\text{CH}_3\text{Al-O})_n$ [1]



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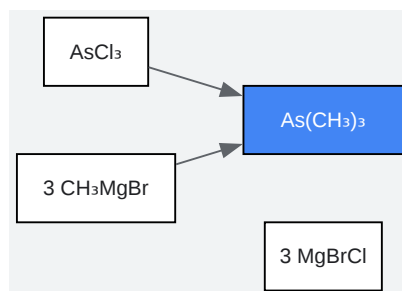
Synthesis from Arsenic(III) Oxide.

Experimental Protocol:

- Apparatus: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a bubbler, and a pressure-equalizing dropping funnel. The entire system is maintained under a positive pressure of dry argon.
- Procedure:
 - Suspend arsenic(III) oxide in a high-boiling inert solvent (e.g., toluene or xylene) in the reaction flask.
 - Slowly add a solution of trimethylaluminium in hexane to the stirred suspension at room temperature. The reaction is exothermic and may require cooling to control the rate.
 - After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion.
 - Isolate the volatile **trimethylarsine** product by fractional distillation from the reaction mixture. The aluminum-oxygen byproduct is a polymeric solid.
- Purification: The collected distillate can be further purified by a second fractional distillation.
- Yield: This method is reported to be highly efficient.^[1]

From an Arsenic Halide and a Grignard Reagent

A versatile laboratory-scale synthesis utilizes the reaction of arsenic(III) chloride with methylmagnesium bromide, a Grignard reagent.



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Grignard Synthesis of **Trimethylarsine**.

Experimental Protocol:

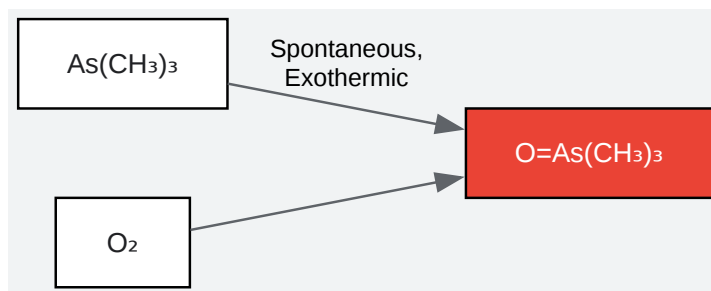
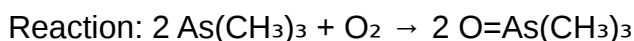
- Apparatus: A flame-dried Schlenk flask or three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line.
- Procedure:
 - Prepare or obtain a solution of methylmagnesium bromide in anhydrous diethyl ether.
 - Cool the Grignard solution in an ice-salt bath to 0 °C.
 - Slowly add a solution of arsenic(III) chloride in diethyl ether to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
 - The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel, separate the ethereal layer, and wash it with brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent by distillation at atmospheric pressure. The **trimethylarsine** can then be isolated by fractional distillation of the residue.
- Yield: Typical yields for this type of reaction are moderate to high, depending on the purity of the reagents and the strictness of the anhydrous conditions.

Core Reactivity

Oxidation

Trimethylarsine is pyrophoric, reacting spontaneously and exothermically with atmospheric oxygen to form **trimethylarsine** oxide (TMAO).^[1] This reactivity is a key consideration for its handling and storage, which must be done under an inert atmosphere.



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Oxidation of **Trimethylarsine**.

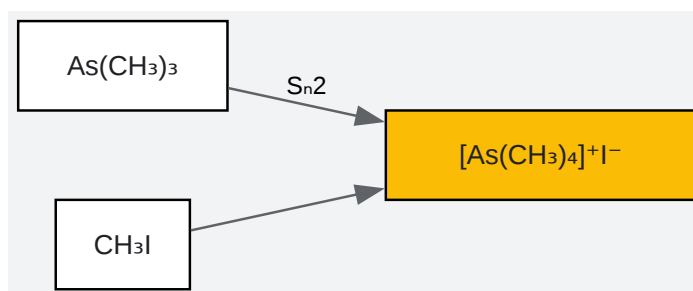
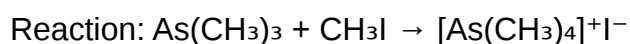
Experimental Protocol (Controlled Oxidation):

- Caution: This procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety measures in place.
- Apparatus: A Schlenk flask equipped with a magnetic stirrer and a gas inlet.
- Procedure:
 - Dissolve **trimethylarsine** in a dry, inert solvent such as toluene in the Schlenk flask.

- Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to moderate the reaction rate.
- Slowly bubble a controlled stream of dry air or oxygen through the stirred solution.
- Monitor the reaction progress using a suitable analytical technique (e.g., NMR or GC).
- Once the reaction is complete, remove the solvent under reduced pressure to yield **trimethylarsine** oxide as a white, hygroscopic solid.

Reaction with Alkyl Halides (Quaternization)

As a nucleophile, **trimethylarsine** readily reacts with alkyl halides in a classic S_N2 reaction to form quaternary arsonium salts. The reaction with methyl iodide is a prototypical example, yielding tetramethylarsonium iodide.



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Quaternization of **Trimethylarsine**.

Experimental Protocol:

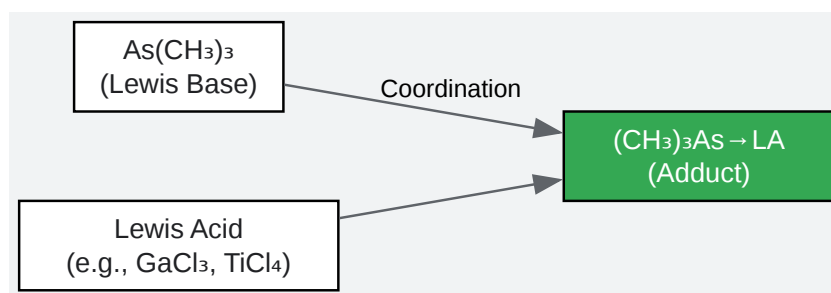
- Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere.
- Procedure:
 - Dissolve **trimethylarsine** in a suitable solvent such as diethyl ether or acetone.

- Add an equimolar amount of methyl iodide to the solution at room temperature.
 - The reaction is typically spontaneous, and the solid product, tetramethylarsonium iodide, will precipitate from the solution.
 - Stir the mixture for several hours to ensure complete reaction.
 - Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Yield: Yields for this type of reaction are generally high.

Reaction with Lewis Acids

The lone pair on the arsenic atom allows **trimethylarsine** to act as a Lewis base, forming adducts with various Lewis acids. The strength of the interaction and the stability of the resulting adduct depend on the nature of the Lewis acid. While it reportedly does not react with weaker Lewis acids like trimethylborane, it forms stable complexes with stronger Lewis acids, including boron trihalides, gallium trichloride, and various transition metal compounds.^{[2][3]}

General Reaction: $\text{As}(\text{CH}_3)_3 + \text{LA} \rightarrow (\text{CH}_3)_3\text{As} \rightarrow \text{LA}$ (where LA = Lewis Acid)



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Lewis Acid-Base Adduct Formation.

Experimental Protocol (Example with Gallium Trichloride):

- Apparatus: A Schlenk flask with a magnetic stirrer under an inert atmosphere.
- Procedure:

- Dissolve gallium trichloride in a dry, non-coordinating solvent like dichloromethane or hexane.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of **trimethylarsine** to the stirred solution.
- A precipitate of the adduct, $(\text{CH}_3)_3\text{As}\cdot\text{GaCl}_3$, will form.
- Allow the mixture to warm to room temperature and stir for an additional hour.
- Isolate the solid product by filtration, wash with cold hexane, and dry under vacuum.
- Characterization: The formation of the adduct can be confirmed by spectroscopic methods. For example, in the IR spectrum, the As-C stretching frequencies will shift upon coordination to the Lewis acid.

Spectroscopic Characterization Data

Spectroscopic data is essential for the identification and purity assessment of **trimethylarsine**.

Table 3: NMR and Mass Spectrometry Data for **Trimethylarsine**

Technique	Parameter	Value	Reference(s)
^1H NMR	Chemical Shift (δ)	~0.9 ppm (singlet)	Estimated based on related compounds
^{13}C NMR	Chemical Shift (δ)	~9.8 ppm	[4] (Calculated)
Mass Spec. (EI)	Molecular Ion (M^+)	$m/z = 120$	[5]
Mass Spec. (EI)	Major Fragments	$m/z = 105$ $[\text{M}-\text{CH}_3]^+$, 90 $[\text{M}-2\text{CH}_3]^+$, 75 $[\text{As}]^+$	Inferred from fragmentation patterns

Table 4: Key Infrared Absorption Frequencies for **Trimethylarsine**

Vibration Mode	Wavenumber (cm ⁻¹)	Intensity
C-H stretch	~2980, ~2910	Strong
CH ₃ deformation	~1420, ~1250	Medium
As-C stretch	~570	Strong
CH ₃ rock	~850	Medium

(Note: IR data are estimated based on typical ranges for organometallic compounds. Specific values may vary.)

Safety and Handling

Trimethylarsine is a highly toxic, pyrophoric, and flammable compound.^[1] It must be handled with extreme caution in a well-ventilated fume hood or glovebox under an inert atmosphere. Personal protective equipment, including flame-retardant lab coats, safety goggles, and appropriate gloves, is mandatory. All waste containing **trimethylarsine** must be quenched and disposed of according to institutional and regulatory guidelines for hazardous materials.

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